methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate
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Overview
Description
Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a carbamate moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as the one in the given structure, have been reported to show activity against various targets . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can influence the biological activity of a compound . The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the pharmacophore space due to sp3-hybridization, which could potentially influence the bioavailability of the compound .
Result of Action
Compounds with a pyrrolidine ring have been reported to show various biological activities .
Action Environment
It is known that the steric factors and the spatial orientation of substituents can influence the biological activity of compounds with a pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through intermolecular cyclization reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the pyrrolidine derivative.
Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and halogenated phenyl derivatives.
Scientific Research Applications
Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups.
Prolinol: A compound with a pyrrolidine ring and an alcohol group.
Uniqueness
Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate is unique due to the combination of its structural features, including the pyrrolidine ring, phenyl group, and carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)15-12-6-4-11(5-7-12)10-13(17)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTDDEYBCSNIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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